molecular formula C6H8ClNS B1669219 Clomethiazole CAS No. 533-45-9

Clomethiazole

Cat. No.: B1669219
CAS No.: 533-45-9
M. Wt: 161.65 g/mol
InChI Key: PCLITLDOTJTVDJ-UHFFFAOYSA-N
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Description

. It is primarily used in treating and preventing symptoms of acute alcohol withdrawal. Clomethiazole is structurally related to thiamine (vitamin B1) but acts as a sedative, hypnotic, muscle relaxant, and anticonvulsant .

Mechanism of Action

Target of Action

Clomethiazole primarily targets the Gamma-aminobutyric acid receptor subunit alpha-1 (GABAA receptor) . This receptor is a key component of the main fast inhibitory neurotransmitter system in the mammalian central nervous system .

Mode of Action

This compound acts as a positive allosteric modulator at the GABAA receptor . It enhances the action of the neurotransmitter GABA at this receptor, producing anxiolytic, anticonvulsant, sedative, and hypnotic effects . Specifically, this compound interacts with the GABAA receptor complex and inhibits the binding of [35S]butyl-bicyclophosphorothionate (TBPS), an effect indicative of GABAA receptor-channel activation . This interaction increases the rate of [35S]TBPS dissociation and decreases the binding affinity .

Biochemical Pathways

This compound’s action on the GABAA receptor leads to an increase in inhibitory neurotransmission, which can have various downstream effects depending on the specific neuronal circuits involved . Additionally, this compound is a potent inhibitor of the CYP2E1 enzyme, which slows down the metabolism of ethanol, hence its use in alcohol withdrawal . It is also an inhibitor of CYP2B6 and possibly CYP2A6, thus it can affect the plasma clearance of substrates of those enzymes .

Pharmacokinetics

This compound is characterized by a two-compartment pharmacokinetic model with interindividual variability in all structural parameters . For a patient weighing 75 kg, the average clearance (CL), volume of distribution (V1), intercompartmental clearance (Q), and volume of distribution of the peripheral compartment (V2) were estimated to be 52.7 l/h, 82.5 l, 167 l/h, and 335 l, respectively . Increasing body weight and concomitant administration of liver enzyme-inducing drugs were found to increase clearance .

Result of Action

The interaction of this compound with the GABAA receptor leads to an increase in inhibitory neurotransmission, resulting in its sedative, hypnotic, muscle relaxant, and anticonvulsant effects . This makes it useful in treating and preventing symptoms of acute alcohol withdrawal .

Action Environment

Environmental factors such as the presence of other drugs can influence the action of this compound. For example, when this compound is administered via IV in addition to carbamazepine, its clearance is increased by 30%, which results in a proportional reduction in plasma concentration . Furthermore, this compound is particularly toxic and dangerous if overdosed and is potentially fatal. Alcohol multiplies the effect .

Preparation Methods

Clomethiazole is synthesized through a series of chemical reactions involving thiazole derivatives. The synthetic route typically involves the reaction of 2-chloroethylamine hydrochloride with carbon disulfide and methylamine, followed by cyclization to form the thiazole ring . Industrial production methods may vary, but they generally follow similar reaction pathways to ensure the purity and efficacy of the final product.

Chemical Reactions Analysis

Clomethiazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The major products formed from these reactions include sulfoxides, sulfones, and thiazoline derivatives .

Scientific Research Applications

Clomethiazole has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Clomethiazole is structurally related to thiamine (vitamin B1) but has distinct pharmacological properties . Similar compounds include:

This compound’s uniqueness lies in its dual action on the GABA_A receptor and chloride ion channels, as well as its ability to inhibit ethanol metabolism .

Properties

IUPAC Name

5-(2-chloroethyl)-4-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNS/c1-5-6(2-3-7)9-4-8-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLITLDOTJTVDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022842
Record name Clomethiazole
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Molecular Weight

161.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

clomethiazole interacts with the GABAA receptor complex. It inhibits the binding of [35S]butyl-bicyclophosphorothionate (TBPS), an effect indicative of GABAA receptor-channel activation, by increasing the rate of [35S]TBPS dissociation and decreasing the binding affinity. Gamma-aminobutyric acid (GABA), acting at GABAA receptors, is the main fast inhibitory neurotransmitter in mammalian central nervous system
Record name Clomethiazole
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CAS No.

533-45-9
Record name Clomethiazole
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Record name Clomethiazole [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clomethiazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06470
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Record name Clomethiazole
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Record name Clomethiazole
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Record name CLOMETHIAZOLE
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Synthesis routes and methods

Procedure details

To a solution of 63 g (0.32 moles) of 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole in 630 cm3 of a 96% ethanol 9 g of a wet palladium on charcoal catalyst (palladium content: 8%) are added. The mixture is hydrogenated at atmospheric pressure. The termination of the reaction is indicated by the cease of the hydrogen consumption. After filtering off the catalyst the solution is evaporated, the residue is dissolved in water and the solution is neutralized with sodium hydrogen carbonate (pH 7). The separated oil is shaken out with chloroform. The residue after the evaporation of the chloroform solution is distilled under reduced pressure. 47 g (91%) of 4-methyl-5-(2-chloroethyl)-thiazole are obtained. Its boiling point is 105° C. at a pressure of 0.93 KPa, nD20 =1.5430. Its active agent content is 98.8%, determined by gas chromatography.
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
9 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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